molecular formula C24H18ClN3O3S2 B2562145 N-(3-chloro-4-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 899941-68-5

N-(3-chloro-4-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2562145
M. Wt: 496
InChI Key: YBVACWNKCUBFNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(3-chloro-4-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide” is a chemical compound with the linear formula C17H16ClN3O3 . It has a molecular weight of 345.788 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, structure, color, solubility, melting point, boiling point, and other characteristics. This compound has a molecular weight of 345.788 . Other specific physical and chemical properties were not found in the search results.

Scientific Research Applications

1. Structural Properties and Conformations

Research by Subasri et al. (2016) examined similar compounds in terms of their crystal structures. They found that these compounds generally exhibit a folded conformation about the methylene C atom of the thioacetamide bridge, with the pyrimidine ring inclined to the benzene ring at specific angles. This study contributes to understanding the molecular structure and potential reactivity of such compounds (Subasri et al., 2016).

2. Potential as Dual Inhibitors

A study by Gangjee et al. (2008) on related compounds indicated that certain analogues can act as potent dual inhibitors of human thymidylate synthase (TS) and dihydrofolate reductase (DHFR). This suggests their potential application in inhibiting critical enzymes in cancer and bacterial cells (Gangjee et al., 2008).

3. Antitumor Activity

Hafez and El-Gazzar (2017) synthesized novel derivatives of a similar compound and evaluated their antitumor activity. They found that the majority of these newly synthesized compounds displayed potent anticancer activity, comparable to doxorubicin, on various human cancer cell lines (Hafez & El-Gazzar, 2017).

4. Application in Polyimides

Research by Tapaswi et al. (2015) explored the synthesis of transparent polyimides derived from thiophenyl-substituted benzidines, which are closely related to the compound . These polyimides exhibited high refractive indices and small birefringences, indicating their potential use in materials science (Tapaswi et al., 2015).

5. Synthesis and Antimicrobial Activities

Patel and Patel (2017) conducted a study synthesizing 4-thiazolidinones and 2-azetidinones derivatives from chalcone, which share structural similarities with the compound . They evaluated these analogues for their antimicrobial activity against bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents (Patel & Patel, 2017).

Safety And Hazards

Safety and hazards of a compound depend on its properties. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[[4-oxo-3-(thiophen-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3O3S2/c1-14-8-9-15(11-18(14)25)26-20(29)13-33-24-27-21-17-6-2-3-7-19(17)31-22(21)23(30)28(24)12-16-5-4-10-32-16/h2-11H,12-13H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVACWNKCUBFNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CS4)OC5=CC=CC=C53)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

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